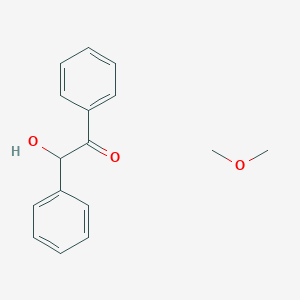

2-Hydroxy-1,2-diphenylethanone; methoxymethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-1,2-diphenylethanone, also known as benzoin, is an important chemical intermediate widely used in various industries. It is a hydroxy ketone with the molecular formula C14H12O2. This compound is known for its applications as a photosensitizer in photosensitive resins, gravure inks, and photocurable coatings It is used as a propellant in aerosols and as a refrigerant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxy-1,2-diphenylethanone can be synthesized through the benzoin condensation reaction, which involves the condensation of benzaldehyde in the presence of a catalyst such as thiamine (vitamin B1) or cyanide . The reaction typically requires organic solvents like ethanol and is carried out under reflux conditions . An alternative method involves the use of cyclodextrins as supramolecular catalysts, which allows the reaction to be conducted in water, making it a greener approach .

Industrial Production Methods

Industrial production of 2-hydroxy-1,2-diphenylethanone often employs the traditional benzoin condensation method using cyanide as a catalyst. due to environmental concerns, the use of thiamine and cyclodextrins as catalysts is gaining popularity . These methods not only reduce the environmental impact but also improve the yield and efficiency of the reaction .

Análisis De Reacciones Químicas

Chemical Reactions of Benzoin

Benzoin undergoes several chemical reactions, including oxidation, reduction, and rearrangement reactions.

Oxidation Reactions

Benzoin can be oxidized to form various products. For instance, it can be converted into benzil (1,2-diphenylethane-1,2-dione) through oxidation with nitric acid or other strong oxidizing agents .

Reduction Reactions

Benzoin can be reduced to form 1,2-diphenylethanol. This reaction typically involves the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Rearrangement Reactions

Benzoin can undergo rearrangement reactions under certain conditions. For example, it can be converted into benzaldehyde and benzyl alcohol through a retro-aldol type reaction under acidic conditions .

Oxidative Rearrangement of Stilbenes to Benzoin Derivatives

Recent studies have explored the oxidative rearrangement of stilbenes to form benzoin derivatives. This process involves the conversion of stilbenes into 2-hydroxy-2,2-diarylacetaldehydes, which can further react to form benzoin-like compounds. The reaction conditions, such as temperature and solvent composition, significantly affect the yield and selectivity of the products .

Role of Iodine in Oxidative Reactions

Iodine plays a crucial role in the oxidative rearrangement reactions. It facilitates the formation of hypervalent iodine intermediates, which are key in the migration of aryl groups to form the desired products .

Oxidative Rearrangement Yields

| Reaction Conditions | Yield of 2-Hydroxy-2,2-Diarylacetaldehyde |

|---|---|

| 80°C, CH3CN/H2O (1:1) | 66% |

| Room Temperature, CH3CN/H2O (1:1) | 42% |

| Different Iodine Sources (e.g., I2, KI) | 19-55% |

Effects of Solvent and Additives

| Solvent/Additive | Effect on Reaction Outcome |

|---|---|

| Acetonitrile/Water (1:1) | Enhances yield of desired product |

| Presence of NaI | Facilitates α-hydroxylation |

| Oxone as Oxidant | Essential for oxidation step |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C16H18O3

- CAS Number : 119-53-9

- Molecular Weight : 270.31 g/mol

- Physical State : White crystalline solid

- Melting Point : Approximately 133 °C

Photoinitiators in Polymer Chemistry

2-Hydroxy-1,2-diphenylethanone is widely utilized as a photoinitiator in polymerization processes. It facilitates the curing of polymers under UV light, making it essential in the production of coatings, adhesives, and inks.

- Case Study : A study demonstrated the use of this compound in developing water-soluble photoinitiators for hydrogel synthesis, enhancing the understanding of photopolymerization processes (Aubry et al., 2022) .

Synthesis of Pharmaceuticals

The compound serves as a precursor in synthesizing various pharmaceutical agents. Its derivatives are integral in the production of antidepressants and other therapeutic agents.

- Application : Synthetic α-hydroxy ketones derived from benzoin are used as precursors for drugs like bupropion, showcasing its importance in medicinal chemistry (MDPI, 2021) .

Antiviral Research

Recent investigations have explored the potential of benzoin derivatives as inhibitors against viruses, including SARS-CoV-2.

- Case Study : Research indicated that a derivative of 2-hydroxy-1,2-diphenylethanone exhibited promising inhibitory activity against SARS-CoV-2, suggesting its potential role in antiviral drug development (PMC, 2022) .

Organic Synthesis

Benzoin is frequently employed in organic synthesis due to its ability to undergo various reactions such as oxidation and reduction.

- Example : The condensation reaction of benzaldehyde with potassium cyanide yields benzoin, which can further be transformed into other valuable compounds (PharmaCompass) .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-hydroxy-1,2-diphenylethanone involves its role as a catalyst in various chemical reactions. For instance, in the benzoin condensation reaction, thiamine diphosphate (ThDP) acts as a cofactor, facilitating the formation of a carbanion intermediate that reacts with benzaldehyde to form the product . The compound’s ability to form stable intermediates and its reactivity with various functional groups make it a versatile catalyst in organic synthesis .

Comparación Con Compuestos Similares

2-Hydroxy-1,2-diphenylethanone can be compared with other similar compounds such as:

1,2-Diphenylethanedione: An oxidized form of 2-hydroxy-1,2-diphenylethanone, used in similar applications but with different reactivity.

1,2-Diphenylethanol: A reduced form, also used in organic synthesis but with different properties.

2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: A derivative with methoxy groups, used in specialized applications.

The uniqueness of 2-hydroxy-1,2-diphenylethanone lies in its versatility and efficiency as a catalyst, as well as its environmentally friendly synthesis methods using thiamine and cyclodextrins .

Actividad Biológica

2-Hydroxy-1,2-diphenylethanone, also known as methoxymethane, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-Hydroxy-1,2-diphenylethanone is C15H14O. It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two phenyl groups. This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 2-Hydroxy-1,2-diphenylethanone is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The hydroxyl group in the compound can donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.

- Cellular Interaction : The compound may interact with cell membranes or specific receptors, influencing cell signaling and activity.

Antioxidant Properties

A study conducted by Zhang et al. (2020) demonstrated that 2-Hydroxy-1,2-diphenylethanone exhibited significant antioxidant activity in vitro. The compound was shown to scavenge DPPH radicals effectively, indicating its potential use as a natural antioxidant in food and pharmaceutical applications.

Enzyme Inhibition Studies

In a series of experiments, researchers investigated the inhibitory effects of 2-Hydroxy-1,2-diphenylethanone on various enzymes. For instance:

- Aldose Reductase Inhibition : The compound was found to inhibit aldose reductase, an enzyme implicated in diabetic complications. This suggests potential therapeutic applications in diabetes management.

- Cyclooxygenase (COX) Inhibition : Preliminary findings indicated that it could inhibit COX enzymes, which are key targets for anti-inflammatory drugs.

Case Study 1: Antioxidant Effects in Animal Models

In a controlled study involving diabetic rats, administration of 2-Hydroxy-1,2-diphenylethanone led to reduced markers of oxidative stress and improved glucose metabolism compared to control groups. These findings support its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Results indicated significant reductions in inflammatory markers after treatment with the compound over a six-week period.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-hydroxy-1,2-diphenylethanone;methoxymethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2.C2H6O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-3-2/h1-10,13,15H;1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJQSVINASFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC.C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.